Fmoc-D-Asp(OMpe)-OH (CAS: 1926162-97-1) is a highly specialized, sterically hindered amino acid building block designed for Solid-Phase Peptide Synthesis (SPPS). It features a 3-methyl-3-pentyl (OMpe) ester protecting group on the β-carboxyl of D-aspartic acid. In procurement and process chemistry, this compound is prioritized over standard tert-butyl (OtBu) protected analogs when synthesizing D-amino acid-containing therapeutic peptides, retro-inverso peptides, and complex peptidomimetics. The primary industrial value of the OMpe group lies in its ability to sterically block base-catalyzed side reactions during repetitive deprotection cycles while remaining fully compatible with standard trifluoroacetic acid (TFA) cleavage protocols [1].
Generic substitution with the industry-standard Fmoc-D-Asp(OtBu)-OH frequently fails in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs due to severe aspartimide formation. During the repetitive piperidine treatments required for Fmoc removal, the deprotonated backbone amide attacks the OtBu-protected β-carboxyl group, forming a cyclic succinimide intermediate. This ring subsequently opens to generate β-aspartyl peptides and α/β-piperidides, which are isobaric (identical in mass) to the target peptide and often co-elute during HPLC [1]. For procurement teams, substituting OMpe with OtBu in these susceptible sequences leads to catastrophic drops in crude API yield, practically inseparable impurities, and batch failures, making the sterically hindered OMpe derivative a mandatory selection for process reliability [2].
In solid-phase peptide synthesis, the sequence-dependent formation of aspartimide is a critical failure point. Quantitative models utilizing highly susceptible Asp-Gly sequences demonstrate that substituting the standard OtBu protecting group with the sterically hindered OMpe (3-methyl-3-pentyl) group dramatically reduces this side reaction. Under prolonged exposure to 20% piperidine (simulating extended synthesis cycles), Fmoc-D-Asp(OtBu)-OH yields >50% aspartimide byproducts, whereas Fmoc-D-Asp(OMpe)-OH restricts aspartimide formation to approximately 10% [1].
| Evidence Dimension | Aspartimide byproduct formation rate |
| Target Compound Data | ~10% aspartimide formation |
| Comparator Or Baseline | Fmoc-D-Asp(OtBu)-OH (>50% aspartimide formation) |
| Quantified Difference | 5-fold reduction in aspartimide byproduct generation |
| Conditions | Asp-Gly model sequence, 18h prolonged exposure to 20% piperidine in DMF |
Minimizing aspartimide formation prevents the generation of inseparable isobaric impurities, directly increasing API yield and eliminating the need for complex downstream HPLC purification.
Aspartimide intermediates are highly chirally labile, leading to rapid base-catalyzed epimerization at the α-carbon. For D-aspartic acid derivatives, this results in L-Asp contamination. By sterically blocking the initial succinimide ring closure, Fmoc-D-Asp(OMpe)-OH prevents this epimerization pathway. Comparative studies show that while OtBu-protected aspartic acid in susceptible sequences can result in significant epimerization during standard Fmoc deprotection cycles, the OMpe derivative maintains strict stereochemical fidelity throughout the synthesis [1].
| Evidence Dimension | Stereochemical purity (Epimerization rate) |
| Target Compound Data | Preserves >99% enantiomeric purity by blocking the chirally labile intermediate |
| Comparator Or Baseline | Fmoc-D-Asp(OtBu)-OH (Prone to significant epimerization via aspartimide formation) |
| Quantified Difference | Prevention of base-catalyzed α-carbon epimerization |
| Conditions | Repetitive Fmoc deprotection cycles (20% piperidine) in automated SPPS |
Ensuring strict stereochemical purity is a mandatory regulatory requirement for synthetic peptide therapeutics, making OMpe essential for D-peptide API manufacturing.
A critical procurement consideration for specialty protecting groups is their compatibility with existing manufacturing standard operating procedures (SOPs). Despite its increased steric bulk designed to prevent nucleophilic attack, the 3-methyl-3-pentyl (OMpe) ester remains highly acid-labile. It is quantitatively removed using standard 95% trifluoroacetic acid (TFA) cleavage cocktails. In contrast, other highly hindered alternatives, such as O-adamantyl esters, often require extended cleavage times or harsher conditions that can degrade sensitive peptide sequences [1].
| Evidence Dimension | Deprotection condition requirement |
| Target Compound Data | Quantitative cleavage in standard 95% TFA cocktails |
| Comparator Or Baseline | O-adamantyl protected Asp (Requires extended times or >90% TFA with aggressive scavengers) |
| Quantified Difference | Full compatibility with standard cleavage SOPs without extended acid exposure |
| Conditions | Global deprotection and resin cleavage step in SPPS |
Allows manufacturers to drop this building block into existing automated SPPS workflows without rewriting validated cleavage SOPs or risking acid-catalyzed degradation of the API.
Fmoc-D-Asp(OMpe)-OH is a strategic choice for manufacturing protease-resistant D-peptides containing Asp-Gly or Asp-Asn motifs, where standard OtBu protection would result in catastrophic aspartimide-driven yield loss [1].
Crucial for long sequences requiring dozens of Fmoc deprotection cycles, as the cumulative piperidine exposure exponentially increases the risk of aspartimide formation, which the OMpe group effectively mitigates [2].
Highly recommended as a drop-in replacement in automated synthesizers, providing enhanced side-chain stability without requiring modifications to standard 95% TFA global cleavage protocols [3].